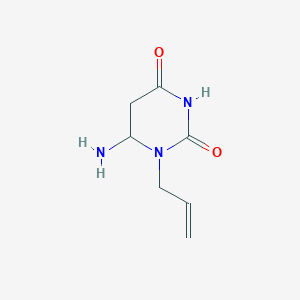
zinc;2,4-dimethoxy-5H-pyrimidin-5-ide;2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;2,4-dimethoxy-5H-pyrimidin-5-ide;2,2-dimethylpropanoate is a chemical compound with the molecular formula C11H16N2O4Zn and a molecular weight of 305.66 g/mol . This compound is a coordination complex where zinc is coordinated with 2,4-dimethoxy-5H-pyrimidin-5-ide and 2,2-dimethylpropanoate ligands. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2,4-dimethoxy-5H-pyrimidin-5-ide;2,2-dimethylpropanoate typically involves the reaction of zinc salts with 2,4-dimethoxypyrimidine and 2,2-dimethylpropanoic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the formation of the coordination complex .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to ensure the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Zinc;2,4-dimethoxy-5H-pyrimidin-5-ide;2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of zinc.
Reduction: Reduction reactions can alter the oxidation state of zinc, potentially leading to the formation of zinc metal or other reduced species.
Substitution: The ligands in the coordination complex can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide, while reduction could produce zinc metal. Substitution reactions can result in new coordination complexes with different ligands .
Scientific Research Applications
Zinc;2,4-dimethoxy-5H-pyrimidin-5-ide;2,2-dimethylpropanoate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its ability to coordinate with different ligands and facilitate chemical transformations.
Biology: Studied for its potential role in biological systems, particularly in enzyme catalysis and metalloprotein interactions.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems.
Mechanism of Action
The mechanism of action of zinc;2,4-dimethoxy-5H-pyrimidin-5-ide;2,2-dimethylpropanoate involves its ability to coordinate with various molecular targets. The zinc ion can interact with enzymes and proteins, altering their activity and function. This coordination can affect molecular pathways involved in catalysis, signal transduction, and other biological processes .
Comparison with Similar Compounds
Similar Compounds
Zinc acetate: Another zinc coordination complex used in various applications, but with different ligands.
Zinc chloride: A simple zinc salt with different chemical properties and uses.
Zinc oxide: An inorganic compound with distinct applications in materials science and medicine.
Uniqueness
Zinc;2,4-dimethoxy-5H-pyrimidin-5-ide;2,2-dimethylpropanoate is unique due to its specific ligands, which confer distinct chemical properties and reactivity. Its ability to form stable coordination complexes makes it valuable in research and industrial applications .
Properties
Molecular Formula |
C11H16N2O4Zn |
|---|---|
Molecular Weight |
305.6 g/mol |
IUPAC Name |
zinc;2,4-dimethoxy-5H-pyrimidin-5-ide;2,2-dimethylpropanoate |
InChI |
InChI=1S/C6H7N2O2.C5H10O2.Zn/c1-9-5-3-4-7-6(8-5)10-2;1-5(2,3)4(6)7;/h4H,1-2H3;1-3H3,(H,6,7);/q-1;;+2/p-1 |
InChI Key |
LPXHOWLLACNWAO-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C(=O)[O-].COC1=NC(=NC=[C-]1)OC.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B15133545.png)

![(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide, Trifluoroacetate](/img/structure/B15133551.png)
![1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B15133558.png)
![Ferrocene, [(R)-(4-methylphenyl)sulfinyl]-](/img/structure/B15133560.png)


![N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15133572.png)


![[2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]methanamine;hydrochloride](/img/structure/B15133604.png)
![4-(2-fluoro-5-nitrophenyl)-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B15133616.png)
